molecular formula C12H14ClF2N3O3S B7154795 N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide

N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide

Cat. No.: B7154795
M. Wt: 353.77 g/mol
InChI Key: IWDLCRMCBLMILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2N3O3S/c1-6-8(13)4-9(14)11(10(6)15)17-12(19)18-3-2-7(5-18)22(16,20)21/h4,7H,2-3,5H2,1H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDLCRMCBLMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)NC(=O)N2CCC(C2)S(=O)(=O)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, sulfonation, and amide formation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,6-difluoro-3-methylphenyl)-3-sulfamoylpyrrolidine-1-carboxamide
  • This compound derivatives
  • Other sulfonamide-based compounds with similar structural motifs

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.